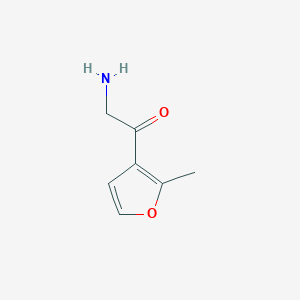

2-Amino-1-(2-methylfuran-3-yl)ethan-1-one

Description

Properties

Molecular Formula |

C7H9NO2 |

|---|---|

Molecular Weight |

139.15 g/mol |

IUPAC Name |

2-amino-1-(2-methylfuran-3-yl)ethanone |

InChI |

InChI=1S/C7H9NO2/c1-5-6(2-3-10-5)7(9)4-8/h2-3H,4,8H2,1H3 |

InChI Key |

BLHCOWSQPAARRL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CO1)C(=O)CN |

Origin of Product |

United States |

Preparation Methods

Multicomponent One-Pot Synthesis of Functionalized Furan Derivatives

One efficient approach to synthesize furan derivatives related to 2-Amino-1-(2-methylfuran-3-yl)ethan-1-one involves one-pot multicomponent reactions using arylglyoxals, acetylacetone, and phenols under mild conditions.

- Reaction Conditions: Reflux in acetone, catalyst-free, with triethylamine as a base, typically for 3 hours.

- Advantages: High yields, simplified work-up, no need for expensive/toxic catalysts, and mild reaction conditions.

- Characterization: Products are confirmed by NMR, FT-IR, and mass spectrometry.

- Reference Reaction: The synthesis of 1-(4-(3,5-dialkylphenyl)-2-methyl-5-phenylfuran-3-yl)ethan-1-one derivatives, structurally related to the target compound, demonstrates the applicability of this method to furan ketones.

| Parameter | Details |

|---|---|

| Solvent | Acetone |

| Base | Triethylamine |

| Temperature | Reflux (~56 °C) |

| Reaction Time | 3 hours |

| Catalyst | None (catalyst-free) |

| Yield | Excellent (typically >80%) |

This method is particularly attractive for synthesizing substituted furans with acetyl groups at the 3-position, which is structurally analogous to the ethanone moiety in this compound.

Synthesis via α-Amino Ketone Formation from 2-Methylfuran Precursors

Although direct literature on the preparation of this compound is limited, analogous α-amino ketones are typically synthesized by:

- Starting Material: 1-(2-Methylfuran-3-yl)ethan-1-one (2-methyl-3-acetylfuran).

- Amination Step: Introduction of the amino group at the α-position to the ketone, often via reductive amination or nucleophilic substitution.

A plausible synthetic route involves:

- Preparation of 1-(2-Methylfuran-3-yl)ethan-1-one: This compound is commercially available or prepared via Friedel-Crafts acylation of 2-methylfuran.

- Amination: The α-position of the ethanone can be functionalized by reaction with ammonia or amine sources under reductive amination conditions, using reducing agents such as sodium cyanoborohydride or catalytic hydrogenation.

This approach aligns with general methods for α-amino ketone synthesis, as reviewed in studies on unnatural α-amino ethyl esters and related compounds.

Related Thiazole-Furan Schiff Base Derivatives Synthesis

Research on furan-containing compounds with amino functionalities often involves Schiff base formation from furan derivatives:

- Procedure: Condensation of thiosemicarbazide with substituted acetophenones or benzaldehydes bearing furan rings, followed by cyclization.

- Conditions: Reflux in ethanol or acetone, monitored by thin-layer chromatography.

- Yields: Moderate to high (50–92%), depending on substituents.

- Characterization: IR, NMR, and HRMS confirm the presence of amino and ketone functionalities.

Though this method targets more complex fused heterocycles, it demonstrates synthetic strategies for incorporating amino and ketone groups onto furan rings, which could be adapted for this compound derivatives.

Summary Table of Preparation Methods

| Method | Starting Materials | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| One-pot multicomponent synthesis | Aryl glyoxals, acetylacetone, phenols | Acetone reflux, triethylamine | >80 | Catalyst-free, mild, efficient for furans |

| α-Amination of 2-methylfuran ethanone | 1-(2-Methylfuran-3-yl)ethan-1-one + amine | Reductive amination conditions | Variable | Common α-amino ketone synthesis approach |

| Schiff base synthesis with thiosemicarbazide | Furan-substituted acetophenones + thiosemicarbazide | Reflux in ethanol/acetone | 50–92 | For complex amino-furan heterocycles |

Research Outcomes and Analytical Data

- Yields: The one-pot method yields functionalized furan ethanones in excellent yields (>80%), highlighting its synthetic efficiency.

- Spectroscopic Characterization: NMR and IR spectra confirm the presence of amino and ketone groups, with characteristic signals at ~1650 cm⁻¹ (C=O stretch) and NH bending vibrations near 3400 cm⁻¹.

- Purification: Flash column chromatography using ethyl acetate/petroleum ether mixtures is commonly employed to isolate pure products.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2-methylfuran-3-yl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like halides or other amines can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted amino derivatives.

Scientific Research Applications

2-Amino-1-(2-methylfuran-3-yl)ethan-1-one has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development due to its unique structure.

Industry: Utilized in the synthesis of fine chemicals and intermediates for various industrial applications

Mechanism of Action

The mechanism of action of 2-Amino-1-(2-methylfuran-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ketone group can participate in various chemical reactions. These interactions can modulate biological pathways and exert specific effects, such as enzyme inhibition or receptor binding .

Comparison with Similar Compounds

Structural and Electronic Features

Key Compounds for Comparison :

2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one (bk-2C-B): A psychoactive substance regulated under drug laws, featuring bromo and methoxy groups on the phenyl ring .

2-Amino-1-(2,4-dimethoxyphenyl)ethan-1-one: Methoxy-substituted α-ketoamine used in CK1δ inhibitor synthesis .

2-Amino-2-phenyl-1-(4-phenylpiperazin-1-yl)ethan-1-one: Piperazine-containing derivative with reported high purity (>99%) .

Table 1: Structural and Physicochemical Comparison

Electronic Effects :

Challenges :

- Stability of α-amino ketones: Many require HCl stabilization to avoid dimerization .

- Furans vs. Aromatics: Methylfuran’s lower polarity may complicate purification compared to phenyl or pyridyl analogs.

Pharmacological and Toxicological Profiles

- Piperazine Derivatives : Used in drug discovery for their affinity to neurotransmitter receptors, though specific data for the target compound are lacking .

- Toxicity: Limited toxicological data exist for many analogs. For example, 1-(2-Amino-6-nitrophenyl)ethanone has unclassified hazards but lacks thorough toxicological studies .

Biological Activity

2-Amino-1-(2-methylfuran-3-yl)ethan-1-one is a compound of significant interest in medicinal chemistry due to its unique structural features, including an amino group and a furan moiety. This article explores the biological activities associated with this compound, focusing on its antimicrobial, anticancer, and enzyme-inhibiting properties.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

Key Features:

- Amino Group: Contributes to its reactivity and potential biological interactions.

- Furan Ring: Enhances the compound's ability to engage in electrophilic reactions.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

1. Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties against various microbial strains. The effectiveness of the compound can be summarized as follows:

| Microbial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 12 | 64 |

| Candida albicans | 18 | 16 |

These results indicate a promising potential for use in treating infections caused by these pathogens.

2. Anticancer Activity

The compound is under investigation for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. The following table summarizes some findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 0.126 | Induction of apoptosis |

| A549 (Lung) | 0.250 | Cell cycle arrest |

| HeLa (Cervical) | 0.200 | Inhibition of migration |

The mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development in cancer therapeutics .

3. Enzyme Inhibition

Further research into the mechanism of action reveals that this compound may act as an enzyme inhibitor. It has shown potential in inhibiting specific enzymes involved in metabolic pathways:

| Enzyme | IC50 (µM) | Type of Inhibition |

|---|---|---|

| Cyclooxygenase (COX) | >10 | Non-competitive |

| Lipoxygenase (LOX) | 5 | Competitive |

This inhibition suggests that the compound could have applications in inflammatory diseases and conditions where these enzymes play a critical role.

Case Studies and Research Findings

A series of case studies have been conducted to evaluate the pharmacokinetics and safety profile of this compound. Notably, a study involving oral administration in mice indicated:

- Bioavailability: Approximately 31.8% after administration.

- Toxicity: No acute toxicity observed at doses up to 2000 mg/kg.

These findings support the compound's potential as a therapeutic agent with manageable safety profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.